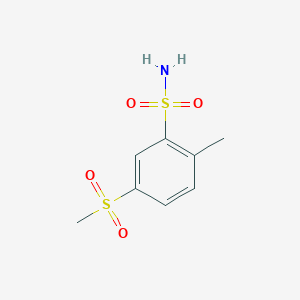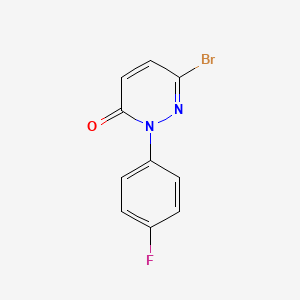
6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one, also known as 6-BFPP, is a member of the pyridazinone family of compounds. It is an important synthetic intermediate in the synthesis of a variety of pharmaceuticals. 6-BFPP has been extensively studied in recent years due to its potential applications in a variety of scientific and medical research areas.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
6-Bromo-2-(4-fluorophenyl)pyridazin-3(2H)-one is an important intermediate in the synthesis of various biologically active compounds. It has been synthesized through a series of steps including nitration, chlorination, N-alkylation, reduction, and condensation, showcasing its versatility as a scaffold for further chemical modifications. This compound plays a crucial role in the development of molecules with potential biological activities, indicating its significance in medicinal chemistry research (Wang et al., 2016).
Anticancer, Antiangiogenic, and Antioxidant Agents
A series of pyridazin-3(2H)-one derivatives, closely related to this compound, have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant properties. These compounds exhibited significant inhibitory effects on the viability of various human cancer cell lines and showed potential as antiangiogenic agents, inhibiting proangiogenic cytokines involved in tumor progression. Additionally, some derivatives displayed superior antioxidant activities, suggesting their application in the development of therapeutic agents targeting oxidative stress-related diseases (Kamble et al., 2015).
Aerobic Dehydrogenation and Synthesis Methodologies
Research on pyridazin-3(2H)-ones includes innovative synthesis methods such as copper-catalyzed aerobic dehydrogenation, which converts C–C bonds to C=C bonds. This method was applied to create N-substituted 6-phenylpyridazinone compounds, demonstrating good yields and selectivity. Such methodologies expand the utility of pyridazin-3(2H)-ones in organic synthesis, enabling the preparation of structurally diverse compounds with potential pharmacological activities (Liang et al., 2013).
Structural and Electronic Properties
Studies on the crystal structure and electronic properties of pyridazin-3(2H)-one derivatives provide insights into their molecular geometry, hydrogen bonding interactions, and electronic configurations. These investigations are crucial for understanding the compound's reactivity, stability, and interaction with biological targets. The detailed analysis of these properties supports the rational design of new compounds with improved biological activities and physicochemical characteristics (Daoui et al., 2019).
Propiedades
IUPAC Name |
6-bromo-2-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-5-6-10(15)14(13-9)8-3-1-7(12)2-4-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONMKMAXJLVVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC(=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



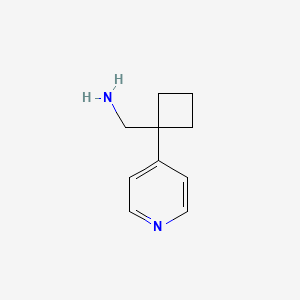
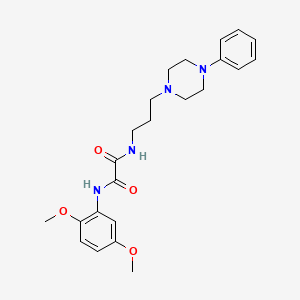
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2513537.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2513539.png)
![2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2513542.png)
![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)
![4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2513546.png)
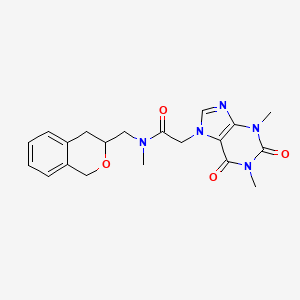
![N-cyclopentyl-4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2513550.png)
![Methyl 4-methoxy-3-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2513551.png)
